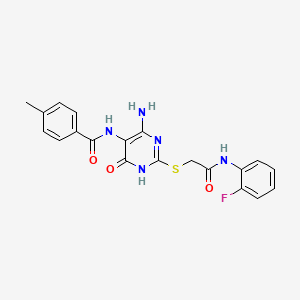![molecular formula C20H21N5O B2526453 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797982-10-5](/img/structure/B2526453.png)
3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. The structure suggests it contains a pyrazolopyrimidine core, which is a fused bicyclic system known for its presence in various pharmacologically active compounds. The molecule also features a cyanophenyl group, which could contribute to its binding affinity to biological targets, and a propanamide moiety that might enhance its solubility or metabolic stability.
Synthesis Analysis
The synthesis of related pyrazolopyrimidine derivatives is described in the literature. For instance, a group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives was synthesized from a precursor involving a pyrazolopyrimidine scaffold . Although the exact synthesis of 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is not detailed, similar synthetic strategies could be employed, such as starting with a suitable pyrazolopyrimidine derivative and introducing the cyanophenyl and propanamide groups through subsequent chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups that are likely to influence its chemical behavior and biological activity. The pyrazolopyrimidine core is a rigid structure that can interact with biological targets through pi-stacking or hydrogen bonding. The cyanophenyl group is an electron-withdrawing moiety that could affect the electronic distribution within the molecule, potentially enhancing its affinity for certain enzymes or receptors. The propanamide side chain may be involved in hydrogen bonding or modulate the overall hydrophilicity of the compound.
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. The presence of the cyano group allows for reactions typical of nitriles, such as hydrolysis to the corresponding carboxylic acid or conversion to amides and other derivatives. The propanamide linkage could be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid. The pyrazolopyrimidine core might be less reactive but could participate in electrophilic aromatic substitution reactions at positions not hindered by substituents.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide are not provided, we can infer some general characteristics based on its structure. The molecule is likely to have moderate solubility in organic solvents due to the presence of both polar (cyano and amide groups) and nonpolar (phenyl ring) regions. Its melting point and boiling point would depend on the rigidity and molecular weight of the compound. The presence of the cyano group could also confer a degree of dipole moment to the molecule, potentially affecting its solubility in polar solvents.
Scientific Research Applications
Synthesis and Pharmacological Properties
The synthesis of related pyrazolo[3,4-d]pyrimidinones demonstrates the versatility of these compounds in inhibiting specific phosphodiesterases (PDEs), which play crucial roles in various physiological processes. Compounds with specific substitutions have shown significant enzymatic and cellular activity, alongside oral antihypertensive activity, indicating potential applications in treating cardiovascular diseases (Dumaitre & Dodic, 1996). Furthermore, the development of PDE1 inhibitors highlights the therapeutic potential of these compounds in addressing cognitive deficits associated with neuropsychiatric and neurodegenerative diseases, such as schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-inflammatory and Anticancer Applications
Research on pyrazolo[1,5-a]pyrimidin-7-ones has explored their anti-inflammatory properties, offering a class of nonsteroidal anti-inflammatory drugs (NSAIDs) without the common side effect of gastrointestinal ulceration. This indicates potential applications in developing safer NSAIDs (Auzzi et al., 1983). Additionally, novel pyrazolopyrimidines derivatives have been synthesized for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of these compounds in cancer therapy and inflammation-related diseases (Rahmouni et al., 2016).
Antimicrobial Activity
The synthesis and characterization of novel pyrimidine derivatives have also been directed toward antimicrobial applications, with studies demonstrating their efficacy against various bacterial strains. This research path suggests the utility of such compounds in developing new antimicrobial agents to combat resistant microbial infections (Lahmidi et al., 2019).
Future Directions
The future directions of research on pyrazolo[1,5-a]pyrimidine derivatives could involve the development of new synthetic routes and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
3-(4-cyanophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-11-19-23-13-18(14-25(19)24-15)3-2-10-22-20(26)9-8-16-4-6-17(12-21)7-5-16/h4-7,11,13-14H,2-3,8-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKUHVJFGOTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)
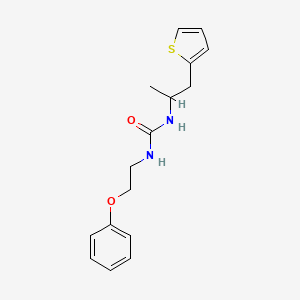
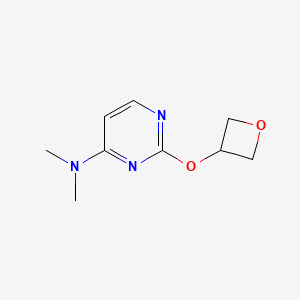
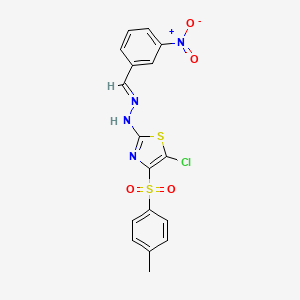
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)
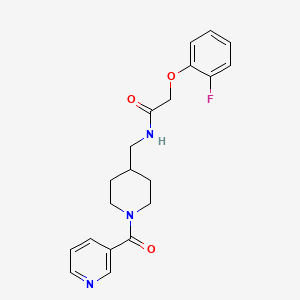
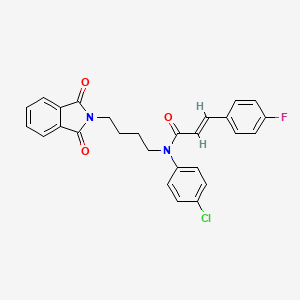
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)
![1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2526392.png)
